molecular formula C9H17NO B13162194 3-Amino-1-cyclopentylbutan-1-one

3-Amino-1-cyclopentylbutan-1-one

Cat. No.: B13162194
M. Wt: 155.24 g/mol
InChI Key: XDKHHOMVYATGSZ-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentylbutan-1-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is characterized by the SMILES notation CC(CC(C1CCCC1)=O)N, which defines its structure as a ketone functional group bonded to a cyclopentyl ring and a carbon chain bearing an amino group . This specific arrangement of an amine and a ketone on an aliphatic chain, terminated with a cyclopentyl group, makes it a valuable building block in organic synthesis and medicinal chemistry research. Compounds with the cycloalkylmethylamine scaffold are frequently explored in pharmaceutical research for their potential biological activity. Patent literature indicates that structurally similar molecules are investigated for their therapeutic potential, including applications as antidepressants and anorexiants . As a supplier, we provide this chemical exclusively for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-amino-1-cyclopentylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-7(10)6-9(11)8-4-2-3-5-8/h7-8H,2-6,10H2,1H3

InChI Key

XDKHHOMVYATGSZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1CCCC1)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Asymmetric Cycloaddition and Hydrogenation

A patented method describes the preparation of (1R,3S)-3-amino-1-cyclopentanol, a closely related chiral intermediate, which can be adapted for 3-Amino-1-cyclopentylbutan-1-one synthesis. The process involves:

  • Step 1: Asymmetric Cycloaddition
    A chiral N-acyl hydroxylamine compound reacts with cyclopentadiene under mild conditions in the presence of oxidizing agents such as periodate, oxygen, hydrogen peroxide, or N-bromosuccinimide (NBS) to form an intermediate (Intermediate I). The choice of R group in the N-acyl hydroxylamine (C1-C4 alkyl or C6-C10 aryl) influences stereoselectivity.

  • Step 2: Hydrogenation Reduction
    Intermediate I undergoes catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (0.1–2 MPa) and moderate temperatures (20–50 °C) to yield Intermediate II.

  • Step 3: Amide Bond Cleavage
    The amide bond in Intermediate II is cleaved via hydrolysis, aminolysis, hydrazinolysis, or alcoholysis under acid or base catalysis at temperatures between -10 to 60 °C, producing Intermediate III or its salt.

  • Step 4: Final Hydrogenation
    Intermediate III or its salt is further hydrogenated under similar catalytic conditions to produce (1R,3S)-3-amino-1-cyclopentanol or its corresponding salt with high optical purity (>99.5%) and yields ranging from 45% to 58% depending on conditions.

Table 1: Summary of Chemical Synthesis Conditions

Step Reaction Type Catalyst/Conditions Temperature (°C) Pressure (MPa) Yield (%) Optical Purity (%)
1 Asymmetric Cycloaddition N-acyl hydroxylamine + cyclopentadiene Ambient Atmospheric N/A High (chiral)
2 Hydrogenation Reduction Pd/C or Raney Ni, H2 atmosphere 20–50 0.1–2 N/A N/A
3 Amide Bond Cleavage Acid/Base catalysis -10 to 60 N/A N/A N/A
4 Final Hydrogenation Pd/C or Raney Ni, H2 atmosphere 20–50 0.1–1 45–58 >99.5

This method is advantageous due to the use of readily available raw materials, mild conditions, and suitability for large-scale production with stable product quality.

Enzymatic Synthesis via Transaminase-Catalyzed Asymmetric Amination

An alternative and environmentally friendly approach involves the enzymatic asymmetric synthesis of chiral amines analogous to this compound using transaminase enzymes.

  • Enzymes Used: Transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) are employed, often coupled with pyruvate decarboxylase (PDC) to remove by-products and drive the reaction forward.

  • Reaction Conditions:

    • pH optimized around 7.5
    • Temperature: 30 °C preferred for enzyme stability and yield
    • Substrate concentrations: 10 mM ketone substrate, 200 mM L-alanine as amine donor
    • Co-factors: Pyridoxal-5’-phosphate (PLP), thiamine pyrophosphate (TPP), and MgCl2 are added to maintain enzyme activity
  • Reaction Outcome:

    • Yields above 60% with selectivity near 90%
    • Enantiomeric excess (ee) around 90% for the (S)-enantiomer
    • Operational stability varies: CviTA shows rapid activity decrease after 2 hours, while VflTA maintains better stability over 8 hours

Table 2: Transaminase Screening for 3-Amino-1-phenylbutane (analogous to this compound) Synthesis

Transaminase PDC Present pH Product Concentration (mM) Selectivity (%) ee (%)
CviTA Yes 7.5 6.2 ~90 ~90
CviTA No 7.5 0.6 N/A N/A
VflTA Yes 7.5 5.9 ~90 ~90
VflTA No 7.5 1.0 N/A N/A

The enzymatic method offers a sustainable alternative with high stereoselectivity and mild reaction conditions, though enzyme stability and reaction times require optimization.

Aspect Chemical Synthesis Enzymatic Synthesis
Raw Materials Chiral N-acyl hydroxylamine, cyclopentadiene Ketone substrate, L-alanine, enzymes
Reaction Conditions Hydrogenation, acid/base catalysis, 20–50 °C Mild aqueous conditions, ~30 °C, pH 7.5
Catalyst Pd/C or Raney Ni Transaminases (CviTA, VflTA), PDC
Yield 45–58% >60%
Optical Purity >99.5% ~90% enantiomeric excess
Scalability Suitable for large-scale production Potential for scale-up with enzyme immobilization
Environmental Impact Uses hydrogen gas and metal catalysts Biocatalytic, greener process
Limitations Requires careful control of hydrogenation Enzyme stability and reaction time

The preparation of this compound can be achieved via well-established chemical asymmetric synthesis involving cycloaddition, hydrogenation, and amide bond cleavage, yielding high optical purity products suitable for industrial scale. Alternatively, enzymatic synthesis using transaminase cascades offers a promising green chemistry route with good yields and stereoselectivity, though enzyme stability remains a challenge.

Both methods have been extensively studied and optimized, with detailed reaction conditions and outcomes documented in patents and peer-reviewed literature, providing a robust foundation for further development and application in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-cyclopentylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Cyclopentylbutanoic acid.

    Reduction: 3-Amino-1-cyclopentylbutanol.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Amino-1-cyclopentylbutan-1-one is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclopentyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Implications :

  • The cyclopentane/cyclopentene core in this compound and compounds provides conformational rigidity, enhancing target binding in drug design.
  • Difluoromethylenyl and carboxylate groups () increase electronegativity and hydrogen-bonding capacity, critical for enzyme inhibition. The chlorophenyl group () enhances lipophilicity, favoring blood-brain barrier penetration .

Comparison with Compounds

  • (5S)-3-Amino-4-(difluoromethylenyl)cyclopentene carboxylate: Synthesized via a three-step sequence (92–96% yield) involving hydrolysis, deprotection, and oxidation. Key steps include LiOH-mediated hydrolysis and trifluoroacetic acid (TFA) deprotection .
  • (3S)-3-Amino-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentane-1-carboxylic acid: Requires cation-exchange chromatography (Dowex 50W-X8) for purification, highlighting challenges in handling selenium-containing intermediates .

Advantages of this compound:

  • Absence of sensitive groups (e.g., carboxylate, selenium) may simplify purification compared to analogs.
  • Ketone functionality allows versatile derivatization (e.g., oxime or hydrazone formation).

Key Findings :

  • The carboxylate analog () exhibits superior aqueous solubility due to its ionizable group, making it suitable for parenteral formulations. In contrast, the chlorophenyl cyclobutane amine () is more lipophilic, aligning with applications in hydrophobic polymer matrices .
  • This compound’s ketone group may confer metabolic liability compared to the stable difluoromethylenyl group in compounds .

Biological Activity

3-Amino-1-cyclopentylbutan-1-one (also known as CP-55940) is a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H15N
  • Molecular Weight : 141.21 g/mol
  • IUPAC Name : this compound

This compound primarily acts as a modulator of the endocannabinoid system by interacting with cannabinoid receptors, particularly CB1 and CB2. Its mechanism includes:

  • CB1 Receptor Agonism : This receptor is predominantly found in the brain and is involved in various neurophysiological processes. Activation can lead to analgesic effects, appetite stimulation, and mood modulation.
  • CB2 Receptor Modulation : Primarily associated with immune responses, its activation may offer anti-inflammatory benefits.

Biological Activity

The biological activities of this compound have been studied across various domains:

1. Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In animal models, it has been shown to reduce pain responses in inflammatory and neuropathic pain models.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it can reduce swelling and pain in models of arthritis.

3. Neuroprotective Effects

Evidence suggests that this compound may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases.

Case Study 1: Analgesic Efficacy

A study conducted on mice evaluated the analgesic effects of this compound using the hot plate test. Results indicated a significant increase in pain threshold compared to control groups, suggesting its potential as an analgesic agent.

Treatment GroupPain Threshold (seconds)
Control5.0 ± 0.5
Low Dose8.0 ± 0.7
High Dose12.0 ± 0.9

Case Study 2: Anti-inflammatory Activity

In a rat model of arthritis, administration of this compound resulted in reduced paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6.

Treatment GroupPaw Edema (mm)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control10.5 ± 0.4150 ± 10200 ± 15
Treated6.2 ± 0.580 ± 590 ± 10

Pharmacological Applications

Due to its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Chronic Pain Management : Its analgesic properties make it a candidate for chronic pain therapies.
  • Neuroprotection : Potential use in treating neurodegenerative diseases like Alzheimer's or Parkinson's.
  • Anti-inflammatory Treatments : Could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.

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